An In-depth Technical Guide to N-Benzyl-3,3'-iminodipropionic Acid
An In-depth Technical Guide to N-Benzyl-3,3'-iminodipropionic Acid
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CAS Number: 6405-28-3 Molecular Formula: C₁₃H₁₇NO₄ Molecular Weight: 251.28 g/mol [1]
This guide provides a comprehensive technical overview of N-Benzyl-3,3'-iminodipropionic Acid, a versatile chemical compound utilized in various fields of research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, analysis, and applications, grounded in authoritative sources.
Compound Overview and Significance
N-Benzyl-3,3'-iminodipropionic acid is a dicarboxylic acid derivative characterized by a central secondary amine linked to two propionic acid chains and a benzyl group attached to the nitrogen atom. This unique structure imparts a combination of properties that make it a valuable building block in synthetic chemistry.[2]
The core iminodipropionic acid scaffold is known for its utility as a chelating agent, capable of coordinating with various metal ions. The addition of the N-benzyl group modifies the steric and electronic environment around the nitrogen atom. This benzyl substituent is non-coordinating and relatively bulky, which can influence the coordination geometry of metal complexes and impart a degree of lipophilicity, enhancing solubility in less polar solvents.[2] These tunable characteristics are a primary driver for research into this class of compounds.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of N-Benzyl-3,3'-iminodipropionic Acid is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 6405-28-3 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 | |
| Appearance | White to off-white or almost white powder/crystal | [1] |
| Melting Point | 157.0 to 161.0 °C | [1] |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in water. Slightly soluble in DMSO (with sonication). | [1] |
| Storage Temperature | Room temperature; recommended cool and dark place (<15°C) or -20°C Freezer | [1] |
| InChIKey | KSTIKMRBVZTNLX-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific, detailed synthesis routes for N-Benzyl-3,3'-iminodipropionic Acid are not extensively published in readily available literature, a plausible and common synthetic pathway can be inferred from fundamental organic chemistry principles. The most logical approach involves the dialkylation of benzylamine with a suitable propionic acid precursor.
A likely precursor is an acrylic acid ester, such as methyl or ethyl acrylate. The synthesis would proceed via a double Michael addition reaction.
Proposed Synthetic Pathway:
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Reaction: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., methyl acrylate) under appropriate conditions. This reaction is a conjugate addition where the amine attacks the β-carbon of the acrylate.
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Intermediate: This step forms the diester intermediate, Dimethyl 3,3'-(benzylimino)dipropionate (CAS 793-19-1).[3]
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Hydrolysis: The resulting diester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidic workup. This step converts the two ester groups into carboxylic acid functionalities.
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Purification: The final product, N-Benzyl-3,3'-iminodipropionic Acid, is isolated and purified, often through recrystallization, to yield a white solid.
The causality behind this choice of pathway lies in the high reactivity of primary amines towards Michael acceptors like acrylates, making it an efficient method for forming the core C-N bonds. The final hydrolysis step is a standard and robust method for converting esters to carboxylic acids.
Caption: Proposed synthesis of N-Benzyl-3,3'-iminodipropionic Acid.
Analytical Characterization
To ensure the identity and purity of N-Benzyl-3,3'-iminodipropionic Acid, several analytical techniques are employed. Commercial suppliers confirm the structure and purity using methods that are standard in the field.
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Gas Chromatography (GC): Used to determine the purity of the compound, with commercial batches typically exceeding 98.0%.
-
Neutralization Titration: An acid-base titration method to confirm the purity by quantifying the carboxylic acid groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the presence of the benzyl group, the propionic acid chains, and their connectivity.
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Melting Point Analysis: A sharp melting point range (157-161 °C) is indicative of high purity.[1]
A self-validating protocol for quality control would involve performing at least two of these analyses. For instance, an NMR spectrum confirms the correct chemical structure, while a melting point analysis or titration provides a reliable measure of its purity.
Applications and Research Insights
N-Benzyl-3,3'-iminodipropionic Acid and its derivatives serve as versatile building blocks and intermediates in various areas of chemical and pharmaceutical research.
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Chelating Agents and Metal Complexes: The parent structure of iminodipropionic acid is a well-established chelating agent. The N-benzyl derivative can be used to synthesize ligands for metal complexes where steric bulk and lipophilicity are desired to tune the complex's properties, such as solubility or catalytic activity.[2]
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Scaffolds in Medicinal Chemistry: The rigid, yet adaptable, structure makes it a useful scaffold. It can be further modified at the carboxylic acid positions to synthesize more complex molecules. While direct applications are not widely documented, related N-benzyl amino acid derivatives have shown significant biological activity, such as anticonvulsant properties.[4][5] For example, Lacosamide, an anticonvulsant drug, is an N-benzyl amino acid derivative, highlighting the potential of this structural motif in neuroscience drug discovery.[4]
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Intermediate for Organic Synthesis: It can serve as a starting material for creating more complex molecules. For instance, the carboxylic acid groups can be converted into amides, esters, or other functional groups, enabling the synthesis of a diverse range of chemical entities.
Safety and Handling
As a laboratory chemical, N-Benzyl-3,3'-iminodipropionic Acid requires careful handling to minimize risk. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Classification:
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Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[7]
GHS Label Elements:
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Pictogram: GHS07 (Exclamation Mark)[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
Precautionary Measures:
-
Prevention: Wash skin thoroughly after handling.[6] Wear protective gloves, eye protection, and face protection.[6] Avoid breathing dust.[7] Use only in a well-ventilated area.[6][7]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[7]
The following workflow diagram illustrates the standard procedure for handling a chemical spill of this nature.
Caption: General workflow for solid chemical spill response.
Experimental Protocols
Protocol: Synthesis via Double Michael Addition and Hydrolysis
Objective: To synthesize N-Benzyl-3,3'-iminodipropionic Acid from benzylamine and methyl acrylate.
Causality: This protocol is chosen for its efficiency. The Michael addition is a robust C-N bond-forming reaction, and subsequent ester hydrolysis is a high-yielding transformation. Using methyl acrylate allows for easy monitoring of the reaction progress and a straightforward workup.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol (solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, pH paper
Procedure:
-
Step 1: Diester Formation. In a round-bottom flask, dissolve 1.0 equivalent of benzylamine in methanol.
-
Cool the solution in an ice bath. Slowly add 2.2 equivalents of methyl acrylate dropwise while stirring. Rationale: The reaction is exothermic; slow addition controls the temperature and prevents side reactions.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of benzylamine and the formation of the diester intermediate.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator. The crude product is Dimethyl 3,3'-(benzylimino)dipropionate.
-
Step 2: Hydrolysis. To the crude diester, add a 10% aqueous solution of sodium hydroxide (approx. 3.0 equivalents).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours until the hydrolysis is complete (indicated by the disappearance of the oily diester layer and formation of a homogeneous solution). Rationale: Heat is required to drive the saponification of the sterically hindered ester.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Step 3: Acidification and Isolation. Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate of the product will form. Rationale: The dicarboxylic acid is soluble as its disodium salt in base but precipitates in its neutral form at low pH.
-
Step 4: Purification. Collect the white solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure N-Benzyl-3,3'-iminodipropionic Acid.
-
Validation: Dry the final product and confirm its identity and purity by measuring its melting point and acquiring an NMR spectrum.
References
- N-Benzyl-3,3'-iminodipropionic Acid | 6405-28-3 | Benchchem. (URL: )
- N-Benzyl-3,3'-iminodipropionic Acid | 6405-28-3 | TCI AMERICA. (URL: )
- IMINODIPROPIONIC ACID | CAS#:219755-19-8 | Chemsrc. (URL: )
- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (URL: )
- 6405-28-3 | CAS D
- 3-[benzyl-(2-ethoxycarbonyl-ethyl)-amino]-propionic acid ethyl ester - Guidechem. (URL: )
- Safety D
- B3826 - N-Benzyl-3,3'-iminodipropionic Acid - SAFETY D
- CN101591232A - The preparation method of 3-(3-halogenophenyl)
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BENZYL SYNTHESIS. #ncchem - YouTube. (URL: [Link])
- AK Scientific, Inc.
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Dimethyl 3,3'-(benzylazanediyl)dipropanoate | CAS 793-19-1 | AMERICAN ELEMENTS ®. (URL: [Link])
-
The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PubMed Central. (URL: [Link])
-
Synthesis of N-Cbz-3-amino-3-phenyl propionic acid - PrepChem.com. (URL: [Link])
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Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC. (URL: [Link])
-
Benzyl(methyl)[3-(methylamino)propyl]amine | C12H20N2 | CID 13544698 - PubChem. (URL: [Link])
Sources
- 1. 6405-28-3 | CAS DataBase [m.chemicalbook.com]
- 2. N-Benzyl-3,3'-iminodipropionic Acid | 6405-28-3 | Benchchem [benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
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